molecular formula C24H20N2O5S B335187 methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate

methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate

Cat. No.: B335187
M. Wt: 448.5 g/mol
InChI Key: XMEHHNQBFBBGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound that features a quinoline moiety, a thiophene ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the methoxyphenyl groups and the thiophene ring. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas like anti-cancer or anti-inflammatory drugs.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The methoxyphenyl groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are used in medicinal chemistry.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid are used in organic synthesis and materials science.

    Methoxyphenyl Compounds: Compounds like 2,4-dimethoxybenzaldehyde are used in various chemical reactions and as intermediates in synthesis.

Uniqueness

methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C24H20N2O5S/c1-29-14-8-9-16(21(12-14)30-2)20-13-17(15-6-4-5-7-18(15)25-20)23(27)26-19-10-11-32-22(19)24(28)31-3/h4-13H,1-3H3,(H,26,27)

InChI Key

XMEHHNQBFBBGFP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC)OC

Origin of Product

United States

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